Cas no 886768-49-6 (tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate)

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylateは、有機合成化学において重要な中間体として利用される化合物です。2,3-ジフルオロフェニル基とピペラジン骨格を有し、tert-ブトキシカルボニル(Boc)保護基によってアミン部位が保護されています。この構造的特徴により、医薬品開発や材料科学分野での応用が可能です。特に、Boc基の存在下で選択的な反応が可能であり、後段の脱保護工程を経て多様な誘導体合成に利用できます。高い純度と安定性を備え、複雑な有機分子の構築に有用です。

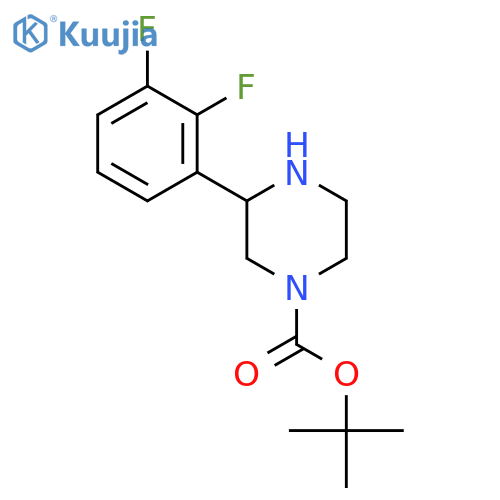

886768-49-6 structure

商品名:tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate

- 1228566-07-1

- EN300-1876938

- 886768-49-6

- SCHEMBL16633012

- (R)-3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- AB46525

- 3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- AB46524

- (S)-3-(2,3-DIFLUORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- CS-0293264

- AB46529

- 1228570-44-2

-

- インチ: 1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3

- InChIKey: KZPOSZVSBXRQDP-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1C1CN(C(=O)OC(C)(C)C)CCN1)F

計算された属性

- せいみつぶんしりょう: 298.14928421g/mol

- どういたいしつりょう: 298.14928421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 41.6Ų

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876938-0.05g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1876938-0.25g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1876938-1.0g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1876938-5.0g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1876938-0.5g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1876938-10.0g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1876938-1g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1876938-2.5g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1876938-10g |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 10g |

$4236.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363934-50mg |

Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |

886768-49-6 | 98% | 50mg |

¥9450.00 | 2024-04-26 |

tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

886768-49-6 (tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量